molecular formula C9H10FNO4S B2632700 Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate CAS No. 1909317-48-1

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate

Cat. No.: B2632700
CAS No.: 1909317-48-1
M. Wt: 247.24
InChI Key: WHZUHRCDWVGPEL-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate is a chemical compound with the molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a sulfamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate typically involves the esterification of 2-(2-fluoro-4-sulfamoylphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in structure but with additional fluorine atoms.

    Methyl 2-(2-chloro-4-sulfamoylphenyl)acetate: Contains a chlorine atom instead of fluorine.

    Methyl 2-(2-bromo-4-sulfamoylphenyl)acetate: Contains a bromine atom instead of fluorine.

Uniqueness

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate is unique due to the presence of both a fluorine atom and a sulfamoyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfamoyl group provides potential biological activity .

Properties

IUPAC Name

methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-15-9(12)4-6-2-3-7(5-8(6)10)16(11,13)14/h2-3,5H,4H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUHRCDWVGPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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